molecular formula C22H19F2N5O2 B606664 Chz868 CAS No. 1895895-38-1

Chz868

Cat. No. B606664
CAS RN: 1895895-38-1
M. Wt: 423.42
InChI Key: KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHZ868 is a potent and selective type II JAK2 inhibitor . It has an IC50 value of 110 nM . JAK2 and MPL mutant cell lines are sensitive to CHZ868, including type I JAK inhibitor persistent cells . It displays significant activity in murine MPN models and induces reductions in mutant allele burden not observed with type I JAK inhibitors .


Synthesis Analysis

While the exact synthesis process of CHZ868 is not detailed in the search results, it’s known that CHZ868 is a type II JAK2 inhibitor . Type II inhibitors are known to stabilize their target kinases in an inactive conformation . This suggests that the synthesis of CHZ868 likely involves processes that allow it to interact with and stabilize JAK2 in its inactive state .


Molecular Structure Analysis

The molecular formula of CHZ868 is C22H19F2N5O2 . It has a molecular weight of 423.42 . The chemical name for CHZ868 is N - [4- [2- (2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide .


Chemical Reactions Analysis

CHZ868 is known to exhibit potent antiproliferation activity against VEGFR1/2 (FLT1/KDR), PDGFR1/2, KIT, and ROS1 TEL fusions, as well as JAK2 V617F . It achieves this by stabilizing target kinases in the inactive “DFG-out” conformation .


Physical And Chemical Properties Analysis

CHZ868 is a solid substance . It is soluble in DMSO at >100 mg/ml . It is recommended to be stored at -20°C .

Mechanism of Action

CHZ868 works by stabilizing JAK2 in an inactive conformation . This is consistent with its classification as a type II JAK inhibitor .

Safety and Hazards

CHZ868 is classified as hazardous to the aquatic environment, long-term hazard (Category 4) . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye damage .

properties

IUPAC Name

N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.